Elevated Lipophilicity (Consensus LogP 1.19) Versus Unsubstituted Core for Improved Membrane Permeability in Lead Optimization
The 6-bromo substitution markedly increases lipophilicity relative to the unsubstituted 2-amino-[1,2,4]triazolo[1,5-a]pyridine core. The target compound exhibits a consensus LogP of 1.19 , whereas the unsubstituted parent (CAS 874-46-4) displays a LogP of 0.89 . This ~0.3 Log unit increase enhances predicted passive membrane permeability, a critical parameter for oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 1.19 (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT predictions) |
| Comparator Or Baseline | 2-Amino-[1,2,4]triazolo[1,5-a]pyridine (CAS 874-46-4): LogP = 0.89270 |
| Quantified Difference | +0.30 LogP units (34% relative increase) |
| Conditions | In silico prediction methods (SwissADME / ChemAxon consensus) |
Why This Matters
This quantifiable lipophilicity increase guides medicinal chemists in selecting the 6-bromo analog when logD optimization is required for target engagement or pharmacokinetic profiles.
